Cas no 7240-37-1 (7-Aminoactinomycin D)

7-Aminoactinomycin D 化学的及び物理的性質
名前と識別子
-
- Actinomycin D, 7-amino-
- 7-Aminoactinomycin D
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- 7-AAD
- 7AMINO-ACTINOMYCIN D
- (7-AminoActinomycinD)
- 7AAD
- 7-Actinomycin C1
- 7-amino-actinomycin-D
- 7-amino-AMD
- 7-Aminodactinomycin
- Actinomycin D,7-amino
- NSC 239759
- PD165780
- MFCD00077295
- 7-Amino-actinomycin D
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
- SCHEMBL502640
- 7-Aminoaktinomycin D
- Q259277
- CHEMBL2159004
- 7-Amino Actinomycin D
- BDBM50485721
- YXHLJMWYDTXDHS-IRFLANFNSA-N
- UNII-DXS32PH95R
- FLU 402
- AKOS015894786
- 7240-37-1
- DXS32PH95R
- NSC-239759
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis-[(18aS)-10c,14,17-trimethyl-5,8,12,15,18-pentaoxo-6c,13t-di(propan-2-yl)-18ar-hexadecahydro-1H-pyrrolo[2,1-i][1,4,7,10,13]oxatetraazacyclohexadecin-9c-yl]-3H-phenoxazine-1,9-dicarboxamide
- 7-Aminoactinomycin
- CHEBI:52304
- Actinomycin D, 7-Amino- - CAS 7240-37-1
- 3H-Phenoxazine, Actinomycin D deriv.; 7-Aminoactinomycin D; 7-AAD; 7-Aminodactinomycin; NSC 239759;
- DTXCID801331911
- 7-ADD
- DA-60554
- 2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis-((18aS)-10c,14,17-trimethyl-5,8,12,15,18-pentaoxo-6c,13t-di(propan-2-yl)-18ar-hexadecahydro-1H-pyrrolo(2,1-i)(1,4,7,10,13)oxatetraazacyclohexadecin-9c-yl)-3H-phenoxazine-1,9-dicarboxamide
- DTXSID30903974
-
- MDL: MFCD00077295
- インチ: InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48?,49+/m1/s1
- InChIKey: YXHLJMWYDTXDHS-XSGUDHFKSA-N
- ほほえんだ: O=C(N[C@H](C(N1[C@@](C(N(C)CC(N(C)[C@@H](C(C)C)C(O[C@@H]2C)=O)=O)=O)([H])CCC1)=O)C(C)C)[C@H]2NC(C(C(C(OC3=C(C)C(N)=C4)=C5C)=NC3=C4C(N[C@@H]6C(N[C@H](C(N7[C@@](C(N(C)CC(N(C)[C@@H](C(C)C)C(O[C@@H]6C)=O)=O)=O)([H])CCC7)=O)C(C)C)=O)=O)=C(N)C5=O)=O
計算された属性
- せいみつぶんしりょう: 1269.64000
- どういたいしつりょう: 1269.63937374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 29
- 重原子数: 91
- 回転可能化学結合数: 10
- 複雑さ: 3070
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 1000
- トポロジー分子極性表面積: 382Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.44
- ゆうかいてん: 252-253 °C
- フラッシュポイント: 801℃
- ようかいど: chloroform: 1 mg/mL, clear, red
- PSA: 386.00000
- LogP: 2.53700
- かんど: 光と湿度に敏感
7-Aminoactinomycin D セキュリティ情報
- 危険物輸送番号:UN 3462 6
- WGKドイツ:3
- 危険カテゴリコード: R26/27/28;R36/37/38
- セキュリティの説明: S26; S28; S36/37; S45
- 福カードFコード:8-10-21
- RTECS番号:AU1579000
-
危険物標識:
- 危険レベル:6.1(a)
- 包装グループ:II
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:6.1(a)
- セキュリティ用語:6.1(a)
- リスク用語:R26/27/28; R36/37/38
7-Aminoactinomycin D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032837-5mg |
7-Aminoactinomycin D |
7240-37-1 | 97% | 5mg |
¥4944 | 2023-09-08 | |
abcr | AB181139-2 mg |
7-Aminoactinomycin; . |
7240-37-1 | 2mg |
€403.20 | 2022-03-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221210-1mg |
7-Aminoactinomycin D, |
7240-37-1 | ≥96% | 1mg |
¥1256.00 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032837-25mg |
7-Aminoactinomycin D |
7240-37-1 | 97% | 25mg |
¥19776 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A912679-1mg |
7-Aminoactinomycin D (7-AAD) |
7240-37-1 | 98% | 1mg |
¥1,107.00 | 2022-09-29 | |
ChemScence | CS-8004-1mg |
7-Aminoactinomycin D |
7240-37-1 | ≥99.0% | 1mg |
$230.0 | 2022-04-26 | |
eNovation Chemicals LLC | D755173-1mg |
7-Aminoactinomycin D |
7240-37-1 | 97.0% | 1mg |
$275 | 2023-09-04 | |
abcr | AB181139-5 mg |
7-Aminoactinomycin; . |
7240-37-1 | 5mg |
€578.40 | 2022-03-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221210A-5 mg |
7-Aminoactinomycin D, |
7240-37-1 | ≥96% | 5mg |
¥2,933.00 | 2023-07-11 | |
TRC | A580208-1mg |
7-Aminoactinomycin D |
7240-37-1 | 1mg |
$ 152.00 | 2023-09-08 |
7-Aminoactinomycin D 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
7-Aminoactinomycin Dに関する追加情報
7-Aminoactinomycin D (CAS No. 7240-37-1): A Comprehensive Overview
7-Aminoactinomycin D (CAS No. 7240-37-1) is a derivative of actinomycin D, a well-known antitumor antibiotic. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in cancer therapy. The longevity of its biological activity and its ability to intercalate into DNA make it a valuable tool in both research and clinical settings.
The chemical structure of 7-Aminoactinomycin D is characterized by a complex arrangement of amino acids and cyclic peptides. This structure contributes to its ability to bind to DNA, thereby inhibiting transcription and replication processes in cancer cells. Recent studies have highlighted the therapeutic potential of this compound, particularly in targeting specific types of cancers with minimal toxicity to healthy cells.
One of the most promising aspects of 7-Aminoactinomycin D is its antitumor activity, which has been extensively studied in preclinical models. Researchers have demonstrated that this compound can effectively suppress tumor growth by interfering with the DNA replication machinery. Moreover, its ability to induce apoptosis in cancer cells has been linked to its interaction with specific proteins involved in cell cycle regulation.
Recent advancements in drug delivery systems have further enhanced the efficacy of 7-Aminoactinomycin D. By encapsulating this compound within nanoparticles or liposomes, scientists have been able to improve its bioavailability and reduce systemic toxicity. These innovations are paving the way for more effective cancer treatments that minimize adverse effects on patients.
The mechanism of action of 7-Aminoactinomycin D involves multiple pathways, including DNA intercalation, topoisomerase inhibition, and modulation of cellular signaling networks. Understanding these mechanisms has been crucial for optimizing its therapeutic use. For instance, studies have shown that combining this compound with other anticancer agents can synergistically enhance antitumor effects while reducing resistance development.
In terms of clinical applications, 7-Aminoactinomycin D has shown promise in treating various cancers, including breast, ovarian, and lung cancers. Its selective toxicity towards cancer cells makes it an attractive candidate for targeted therapies. Additionally, ongoing clinical trials are exploring its potential as a second-line treatment for patients who have not responded to conventional chemotherapy.
The synthesis and characterization of 7-Aminoactinomycin D have also been areas of active research. Scientists are continuously refining synthetic methods to improve yield and purity while maintaining the compound's biological activity. These efforts are essential for scaling up production to meet the growing demand for this promising anticancer agent.
Looking ahead, the future of 7-Aminoactinomycin D seems bright as researchers continue to uncover new insights into its biological functions and therapeutic applications. With ongoing advancements in molecular biology and drug delivery technologies, this compound holds the potential to revolutionize cancer treatment strategies.
7240-37-1 (7-Aminoactinomycin D) 関連製品
- 18865-46-8(ACTINOMYCIN XOA)
- 18865-48-0(Actinomycin V (8CI,9CI))
- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)
- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)
- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)
- 1227490-51-8(2,3-Bis(3-fluorophenyl)pyridine-4-acetonitrile)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
